4-Borono-2-hydroxybenzoic acid

carbonic anhydrase inhibition tumor-associated isoforms zinc metalloenzyme

4-Borono-2-hydroxybenzoic acid (CAS 1394902-32-9) is a difunctional arylboronic acid building block incorporating ortho-carboxylic acid and para-boronic acid substituents on a phenol core. With a molecular formula of C₇H₇BO₅ and molecular weight of 181.94 g/mol, the compound features a boronic acid group capable of Suzuki-Miyaura cross-coupling and a carboxylic acid moiety enabling orthogonal derivatization.

Molecular Formula C7H7BO5
Molecular Weight 181.94 g/mol
Cat. No. B12844020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Borono-2-hydroxybenzoic acid
Molecular FormulaC7H7BO5
Molecular Weight181.94 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C=C1)C(=O)O)O)(O)O
InChIInChI=1S/C7H7BO5/c9-6-3-4(8(12)13)1-2-5(6)7(10)11/h1-3,9,12-13H,(H,10,11)
InChIKeyBYHPEMWCVMIKTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Borono-2-hydroxybenzoic Acid: Technical Baseline for Procurement and Scientific Selection


4-Borono-2-hydroxybenzoic acid (CAS 1394902-32-9) is a difunctional arylboronic acid building block incorporating ortho-carboxylic acid and para-boronic acid substituents on a phenol core . With a molecular formula of C₇H₇BO₅ and molecular weight of 181.94 g/mol, the compound features a boronic acid group capable of Suzuki-Miyaura cross-coupling and a carboxylic acid moiety enabling orthogonal derivatization [1]. The computed pKa of 9.86±0.15 reflects the acid-base behavior characteristic of this substitution pattern .

Why 4-Borono-2-hydroxybenzoic Acid Cannot Be Substituted with Generic Phenylboronic Acids


Generic substitution of 4-borono-2-hydroxybenzoic acid with simpler phenylboronic acids (e.g., phenylboronic acid or 4-carboxyphenylboronic acid) is not scientifically valid due to the compound's unique ortho-hydroxybenzoic acid motif. The ortho-hydroxy substituent relative to the carboxylic acid group enables intramolecular hydrogen bonding and potential chelation behavior that modulates both the pKa of the boronic acid moiety and its diol-binding kinetics [1]. More critically, the compound exhibits a distinct inhibitory profile against human carbonic anhydrase isoforms—showing measurable but weak inhibition (Ki = 1.60 µM for hCA IX; Ki = 7.97 µM for hCA I; Ki >100 µM for hCA II)—that differs fundamentally from other phenylboronic acid derivatives which have been reported as either active (e.g., 4-acetylphenylboronic acid with IC₅₀ = 246–281 µM for hCA II) or completely inactive [2][3]. This isoform-specific selectivity pattern cannot be replicated by analogs lacking the ortho-hydroxybenzoic acid architecture.

4-Borono-2-hydroxybenzoic Acid: Quantitative Differentiation Evidence Against Comparators


Human Carbonic Anhydrase IX Inhibition: Sub-Micromolar Activity Distinct from hCA II Inactivity

4-Borono-2-hydroxybenzoic acid exhibits differential inhibition across human carbonic anhydrase isoforms, with measurable activity against the tumor-associated hCA IX isoform (Ki = 1.60 µM) and the cytosolic hCA I isoform (Ki = 7.97 µM), while showing essentially no inhibition of the physiologically abundant hCA II isoform (Ki >100 µM) [1]. This isoform selectivity profile contrasts with the class of phenylboronic acids evaluated for hCA II inhibition, among which only 4-acetylphenylboronic acid showed detectable activity (IC₅₀ = 281.40 ± 2.8 µM; Ki = 283.7 µM) while the remaining compounds were completely inactive [2]. The ortho-hydroxybenzoic acid motif likely contributes to this unique binding mode via hydrogen bonding to the zinc-bound water nucleophile rather than direct metal coordination [3].

carbonic anhydrase inhibition tumor-associated isoforms zinc metalloenzyme

Boronic Acid pKa Modulation: Ortho-Hydroxybenzoic Acid Scaffold Acidity Differentiation

The predicted pKa of 4-borono-2-hydroxybenzoic acid is 9.86±0.15 , placing it in the intermediate acidity range among monosubstituted phenylboronic acids. Ortho-substituted phenylboronic acids typically exhibit distinct pKa values compared to their meta- and para-isomers due to proximity effects including intramolecular hydrogen bonding with electron-donating ortho substituents [1]. While direct pKa comparisons for the exact 4-borono-2-hydroxybenzoic acid scaffold are not available, the class-level inference from ortho-substituted phenylboronic acids indicates that the ortho-hydroxybenzoic acid motif modulates boron electrophilicity and diol-binding pH dependence differently than simple para-carboxy or unsubstituted phenylboronic acids [1][2].

boronic acid acidity intramolecular hydrogen bonding diol-binding pH dependence

Structural Comparison: 4-Borono-2-hydroxybenzoic Acid Versus 4-Carboxyphenylboronic Acid

4-Borono-2-hydroxybenzoic acid (C₇H₇BO₅; MW 181.94) differs structurally from the commercially prevalent analog 4-carboxyphenylboronic acid (C₇H₇BO₄; MW 165.94) by the presence of an ortho-hydroxy group relative to the carboxylic acid moiety [1][2]. This additional hydroxyl functionality provides an extra hydrogen bond donor/acceptor site (4 H-bond donors vs. 3 in 4-carboxyphenylboronic acid) and increases topological polar surface area, potentially affecting solubility and molecular recognition properties [1]. The ortho-hydroxybenzoic acid (salicylic acid) motif is known to participate in chelation and intramolecular hydrogen bonding that can stabilize specific conformations and modulate reactivity [3].

building block differentiation ortho-hydroxybenzoic acid bifunctional arylboronic acid

Differential Carbonic Anhydrase Inhibition Mechanism: Hydrogen Bonding to Zinc-Bound Water Nucleophile

Hydroxybenzoic acid derivatives, including the salicylic acid scaffold present in 4-borono-2-hydroxybenzoic acid, inhibit carbonic anhydrase via a distinct mechanism: strong hydrogen bonding to the zinc-bound water/hydroxide nucleophile rather than direct coordination to the catalytic zinc ion [1]. This 'indirect' inhibition mode, confirmed by X-ray crystallography for related hydroxybenzoic acids, contrasts with the direct zinc coordination observed for 4-acetylphenylboronic acid (bond distance of 3.11 Å between zinc ion and boron atom) [2]. The nucleophile-recognition mechanism offers potential advantages for isoform selectivity, as the hydrogen-bonding network can be tuned by substituent positioning, whereas direct metal coordination often yields pan-isoform inhibition [1].

alternative inhibition mode hydroxybenzoic acid derivatives non-sulfonamide CA inhibitors

4-Borono-2-hydroxybenzoic Acid: Evidence-Based Application Scenarios for Research and Industrial Use


Isoform-Selective Carbonic Anhydrase Inhibitor Development (hCA IX-Focused Programs)

Based on the Ki values of 1.60 µM for hCA IX and >100 µM for hCA II, 4-borono-2-hydroxybenzoic acid serves as a starting scaffold for developing tumor-associated carbonic anhydrase IX inhibitors with reduced hCA II off-target activity [1]. The >62.5-fold selectivity window between hCA IX and hCA II provides a foundation for medicinal chemistry optimization aimed at improving potency while maintaining isoform discrimination. The indirect hydrogen-bonding inhibition mechanism characteristic of hydroxybenzoic acids [2] may be exploited to further enhance selectivity through rational substituent design.

Bifunctional Building Block for Orthogonal Derivatization in Complex Molecule Synthesis

4-Borono-2-hydroxybenzoic acid provides three distinct functional handles for sequential derivatization: a boronic acid group for Suzuki-Miyaura cross-coupling, a carboxylic acid for amide/ester formation, and a phenolic hydroxyl for etherification or as a directing group . The ortho-hydroxybenzoic acid arrangement enables chelation-assisted transformations and potential intramolecular cyclization to benzoxaborole-type structures [3]. This orthogonal functionality set distinguishes the compound from simpler arylboronic acids like 4-carboxyphenylboronic acid, which lacks the phenolic hydroxyl group [4].

Scaffold for Boronic Acid-Based Chemosensors Requiring pH-Dependent Diol Binding

The predicted pKa of 9.86±0.15 positions 4-borono-2-hydroxybenzoic acid in a pH range suitable for diol sensing applications under near-physiological conditions . The ortho-hydroxybenzoic acid motif, through potential intramolecular hydrogen bonding with the boronic acid group, may modulate the kinetics and thermodynamics of cis-diol binding compared to unsubstituted phenylboronic acids [5]. This property is relevant for designing fluorescent sensors for saccharides and catecholamines where binding affinity at specific pH values is a critical performance parameter.

Metal-Organic Framework (MOF) and Supramolecular Assembly Component

The combination of boronic acid, carboxylic acid, and phenolic hydroxyl groups makes 4-borono-2-hydroxybenzoic acid a versatile node for constructing hydrogen-bonded organic frameworks and metal-coordinated networks [5]. The ortho-hydroxybenzoic acid moiety can chelate metal ions while the para-boronic acid participates in reversible covalent bond formation with diols, enabling dynamic covalent chemistry approaches to stimuli-responsive materials. The additional hydrogen bond donor (4 total) compared to 4-carboxyphenylboronic acid (3 total) provides enhanced capacity for directional supramolecular interactions [4].

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